molecular formula C9H10N2O2 B8430645 4-Cyano-2-methoxymethyloxyaniline

4-Cyano-2-methoxymethyloxyaniline

Cat. No.: B8430645
M. Wt: 178.19 g/mol
InChI Key: JJOHDXNHEAMIFW-UHFFFAOYSA-N
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Description

4-Cyano-2-methoxymethyloxyaniline is a multifunctional aniline derivative designed for advanced research and development. Its molecular structure, incorporating both cyano and methoxymethoxy protective groups, makes it a particularly versatile building block in synthetic organic chemistry. This compound is primarily investigated as a key synthetic intermediate in the construction of more complex heterocyclic systems, such as quinazolines and quinolines, which are privileged scaffolds in medicinal chemistry . Researchers value this aniline for its potential in the multi-step synthesis of novel drug candidates, where it can contribute to the development of molecules with significant biological activity . The specific arrangement of its substituents is engineered to facilitate further chemical transformations, enabling the exploration of structure-activity relationships in the search for new therapeutic agents. As a specialized chemical tool, this compound supports innovation in pharmaceutical discovery and the development of advanced organic materials.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-3-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c1-12-6-13-9-4-7(5-10)2-3-8(9)11/h2-4H,6,11H2,1H3

InChI Key

JJOHDXNHEAMIFW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-cyano-2-methoxymethyloxyaniline are compared below with five analogous aniline derivatives, highlighting substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Safety Profile References
This compound -NH₂ (1), -CN (4), -OCH₂OCH₃ (2) C₉H₁₀N₂O₂ High polarity; potential intermediate Unknown; handle with caution
4-Methoxy-N-methylaniline -N(CH₃)₂ (1), -OCH₃ (4) C₈H₁₁NO Skin/eye irritant; used in synthesis Skin corrosion (Cat. 2)
4-Hexyloxyaniline -NH₂ (1), -OCH₂(CH₂)₄CH₃ (4) C₁₂H₁₉NO Lipophilic; research applications Limited data
2-(Benzyloxy)-4-methoxyaniline -NH₂ (1), -OCH₃ (4), -OCH₂C₆H₅ (2) C₁₄H₁₅NO₂ Bulky substituent; liquid at RT No SVHC listed
N-Methyl-4-chloro-2-(methoxymethyl)aniline -N(CH₃) (1), -Cl (4), -CH₂OCH₃ (2) C₉H₁₂ClNO Chloro substituent; biochemical use Limited data
4-Methoxy-5-methyl-2-nitroaniline -NH₂ (1), -OCH₃ (4), -NO₂ (2), -CH₃ (5) C₈H₁₀N₂O₃ Nitro group; bioactive intermediate Non-medical use

Key Observations

Methoxymethyloxy (-OCH₂OCH₃) at position 2 combines electron-donating and steric effects, differing from simpler methoxy or benzyloxy groups .

Synthetic Routes :

  • Palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂) is used for methoxy-substituted anilines , while nitroanilines (e.g., 4-methoxy-5-methyl-2-nitroaniline) may involve nitration or diazotization .

Physical Properties: Lipophilicity increases with alkyl chain length (e.g., 4-hexyloxyaniline vs. 4-methoxy derivatives) . The target compound’s cyano group enhances polarity, likely increasing melting point compared to liquid analogs like 2-(benzyloxy)-4-methoxyaniline .

Safety and Handling :

  • 4-Methoxy-N-methylaniline requires strict PPE due to skin/eye irritation risks , whereas nitroanilines (e.g., 4-methoxy-5-methyl-2-nitroaniline) may pose explosive hazards under certain conditions .

Applications: Nitro and cyano substituents are common in bioactive intermediates (e.g., agrochemicals) , while benzyloxy groups are used in liquid crystal research .

Preparation Methods

Nitration of 2-Hydroxybenzonitrile

The synthesis begins with 2-hydroxybenzonitrile , where the hydroxyl group activates the ring for electrophilic nitration. Under mixed nitric-sulfuric acid conditions, nitration occurs para to the hydroxyl group, yielding 2-hydroxy-4-nitrobenzonitrile (Figure 1). This step achieves >80% yield in controlled temperatures (0–5°C), minimizing byproducts like meta-nitration.

Methoxymethyl (MOM) Protection

The phenolic hydroxyl group is protected as a methoxymethyl ether to prevent unwanted reactivity in subsequent steps. Treatment with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine) in dichloromethane affords 2-methoxymethyloxy-4-nitrobenzonitrile in 85–90% yield.

Reduction of Nitro to Amine

Catalytic hydrogenation using Pd/C (10% w/w) under hydrogen gas (1 atm) reduces the nitro group to a primary amine. This step proceeds quantitatively in ethanol at room temperature, yielding This compound without affecting the cyano or ether groups.

Method 2: Carboxylic Acid to Nitrile Conversion

Synthesis of 4-Nitro-2-Hydroxybenzoic Acid

Starting with 2-hydroxybenzoic acid , nitration with fuming nitric acid introduces a nitro group para to the hydroxyl group, yielding 4-nitro-2-hydroxybenzoic acid (75% yield). This intermediate is critical for subsequent functionalization.

Acyl Chloride Formation and Amidation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (80°C, 2 h). Reaction with aqueous ammonia generates 4-nitro-2-hydroxybenzamide (95% yield), which undergoes dehydration with SOCl₂ to form 4-nitro-2-hydroxybenzonitrile (97% yield).

MOM Protection and Nitro Reduction

Following MOM protection (as in Method 1), the nitro group is reduced to an amine via iron powder in hydrochloric acid , achieving 92% yield. This method avoids noble metal catalysts, enhancing cost-effectiveness for industrial applications.

Method 3: Alternative Pathways and Considerations

Direct Cyanation via Metal Catalysis

Palladium-catalyzed cyanation using Zn(CN)₂ on a brominated precursor (e.g., 2-methoxymethyloxy-4-bromoaniline ) offers moderate yields (60–70%) but requires stringent anhydrous conditions and expensive ligands.

Comparative Analysis of Methods

ParameterMethod 1 (Nitration-Protection-Reduction)Method 2 (Carboxylic Acid Route)Method 3 (Sandmeyer Cyanation)
Overall Yield68–72%65–70%40–50%
Key AdvantagesHigh regioselectivity, mild conditionsScalable, avoids noble metalsDirect cyanation
LimitationsNitration requires strict temperature controlMulti-step synthesisLow selectivity, toxic reagents
Industrial ApplicabilitySuitable for pilot-scale productionPreferred for large batchesLimited by yield and cost

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-2-methoxymethyloxyaniline in laboratory settings?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of an aniline core. Introduce the methoxymethyl group via nucleophilic substitution (e.g., reacting 2-hydroxyaniline with methoxymethyl chloride under basic conditions). Subsequent cyanation can be achieved using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) .
  • Example protocol :
StepReagents/ConditionsYield (%)Characterization
1Methoxymethyl chloride, K₂CO₃, DMF, 80°C65–75¹H NMR, FT-IR
2CuCN, DMF, 120°C50–60LC-MS, HPLC
  • Quality control : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC with UV detection .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., trans-conformation observed in analogous aniline derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR: Assign peaks for methoxymethyl (-OCH₂OCH₃) and cyano (-CN) groups.
  • FT-IR: Identify ν(C≡N) ~2200 cm⁻¹ and ν(C-O) ~1100 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Solubility :

  • Polar aprotic solvents : Highly soluble in DMSO and DMF. Limited solubility in water (<0.1 mg/mL at 25°C), as seen in structurally similar aniline derivatives .
    • Stability :
  • Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C. Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent formation of quinones or carboxylic acids .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

  • Meta-analysis : Compare datasets across studies using standardized bioassays (e.g., IC₅₀ values in enzyme inhibition assays). Adjust for variables like solvent choice (DMSO vs. ethanol) and cell line specificity .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) to isolate contributions to activity. Tabulate results:
DerivativeSubstituentIC₅₀ (μM)Target Enzyme
A-OCH₂OCH₃12.3Kinase X
B-OCH₂CH₃18.7Kinase X
  • Statistical validation : Use ANOVA to assess significance of structural modifications .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methods :

  • Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize poses with favorable ΔG values (<−8 kcal/mol) .
  • Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group may act as a hydrogen bond acceptor .
    • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., SPR or ITC binding assays) .

Q. What analytical approaches are critical for detecting and quantifying degradation products under varying experimental conditions?

  • Degradation pathways :

  • Photolysis : Use LC-MS/MS to identify nitroso or hydroxylamine byproducts under UV light exposure.
  • Hydrolysis : Monitor pH-dependent cleavage of the methoxymethyl group via ¹H NMR (disappearance of -OCH₃ signal) .
    • Quantitative analysis :
  • HPLC-DAD : Employ a C18 column (gradient: 10–90% acetonitrile in H₂O) with UV detection at 254 nm. Calibrate with synthetic standards for accurate quantification .

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